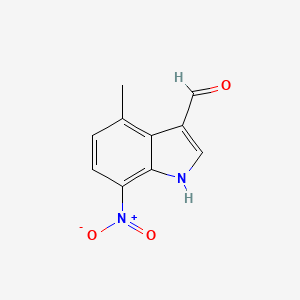

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Organic Chemistry

The indole scaffold, a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry and medicinal chemistry. This structural motif is present in a vast array of naturally occurring and synthetic molecules that exhibit significant biological activities. ekb.eg Its prevalence in nature is highlighted by its presence in the amino acid tryptophan, neurotransmitters like serotonin, and numerous complex alkaloids. The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it a versatile building block in organic synthesis. It readily participates in various chemical transformations, allowing chemists to construct complex molecular architectures. The indole nucleus is considered a "privileged scaffold" in drug discovery, as its derivatives have been found to interact with a wide range of biological targets, leading to the development of compounds with diverse therapeutic applications. ekb.eg

Overview of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde, also known as 3-formylindole, is a key derivative of indole where an aldehyde group is attached to the third carbon position of the pyrrole ring. wikipedia.orgnist.gov This compound serves as a crucial intermediate and starting material for the synthesis of a multitude of more complex indole derivatives. ekb.egresearchgate.net The aldehyde functional group is highly reactive and can undergo a wide variety of chemical reactions, including condensations, oxidations, and reductions, providing a gateway to diverse molecular structures. researchgate.netacs.org

Structural modifications to the indole-3-carbaldehyde scaffold, such as adding substituents to the indole ring, can significantly alter the molecule's chemical and physical properties. These modifications can influence its reactivity, solubility, and, importantly, its biological activity. researchgate.net Researchers have synthesized a wide array of substituted indole-3-carbaldehyde derivatives with various functional groups at different positions on the indole nucleus to explore their potential in fields ranging from materials science to pharmaceuticals.

Academic Research Focus on 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

While the broader class of substituted indole-3-carbaldehydes is well-studied, specific derivatives such as this compound are subjects of more focused academic inquiry. This particular compound is distinguished by a unique substitution pattern on the benzene portion of the indole ring, featuring a methyl group at position 4 and a nitro group at position 7.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a solid |

The specific placement of the methyl and nitro groups on the indole-3-carbaldehyde framework is driven by the desire to investigate the combined influence of electronically distinct substituents on the molecule's properties.

The Carbaldehyde Group at C3: The aldehyde at the C3 position is a versatile chemical handle. It is a key precursor for building more complex molecules through reactions like the Henry, Wittig, and Knoevenagel reactions. Its presence is fundamental for the synthetic utility of the scaffold. wikipedia.orgacs.org

The Methyl Group at C4: The methyl group is an electron-donating group. When placed at the C4 position, it can influence the electron density of the bicyclic ring system. This can affect the reactivity of the indole nucleus in electrophilic substitution reactions and modulate the chemical properties of the nearby N-H group in the pyrrole ring.

The Nitro Group at C7: In contrast to the methyl group, the nitro group is a powerful electron-withdrawing group. Its presence at the C7 position significantly reduces the electron density of the benzene ring portion of the scaffold. chemimpex.com This electronic "pull" can influence the acidity of the N-H proton and the reactivity of the entire indole system. chemimpex.com

The combination of an electron-donating group (4-methyl) and a strong electron-withdrawing group (7-nitro) on the same benzene ring creates a unique electronic environment. This "push-pull" arrangement is of significant interest for studying fundamental chemical principles and for designing molecules with specific electronic or optical properties. For instance, similar patterns in other aromatic systems are known to give rise to interesting photophysical behaviors.

Table 2: Comparison of Related Substituted Indole-3-Carbaldehydes

| Compound | Substituent(s) | Noted Application/Research Area |

| 7-Methyl-1H-indole-3-carbaldehyde | 7-Methyl | Chemical Intermediate nist.gov |

| 4-Nitro-1H-indole-3-carbaldehyde | 4-Nitro | Investigated for potential anticancer properties nih.govcymitquimica.com |

| 7-Nitro-1H-indole-3-carbaldehyde | 7-Nitro | Intermediate in organic synthesis, used in making fluorescent probes chemimpex.com |

The primary research gap concerning this compound is the limited availability of published data on its synthesis, characterization, and properties. While related compounds with single substitutions are known, the specific combination of the 4-methyl and 7-nitro groups remains an area ripe for exploration.

Opportunities for future research include:

Development of Synthetic Routes: Establishing an efficient and high-yielding synthesis for this compound is the first critical step. This would enable further investigation of its properties.

Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction, would provide definitive structural information and insight into the molecule's conformation and electronic distribution.

Investigation of Chemical Reactivity: A systematic study of the reactivity of the aldehyde group and the indole ring in this uniquely substituted environment would provide valuable data for synthetic chemists. The push-pull nature of the substituents could lead to novel reactivity patterns.

Exploration of Potential Applications: Given the diverse biological activities of other substituted indoles, this compound could be screened for various biological activities. Furthermore, its electronic structure suggests potential for investigation in the field of materials science, for example, as a precursor for dyes or other functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-3-8(12(14)15)10-9(6)7(5-13)4-11-10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKYFKTXIFABKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261380 | |

| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-81-4 | |

| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Methyl 7 Nitro 1h Indole 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is a primary site of reactivity, participating in oxidation, reduction, and various condensation reactions. These transformations provide pathways to a diverse range of indole derivatives with potential applications in medicinal chemistry and materials science.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Methyl-7-Nitro-1H-Indole-3-Carboxylic Acid. This transformation is a common and fundamental reaction in organic synthesis. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov In a laboratory setting, various oxidizing agents can be employed for this purpose. While specific studies on the oxidation of this compound are not extensively detailed, analogous transformations of indole-3-carbaldehydes are well-documented. nih.govnih.gov

Commonly used reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, particularly the oxidation of the indole ring itself.

Table 1: Representative Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

| Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) |

| Sodium Periodate (NaIO₄) | Catalytic RuCl₃, biphasic solvent system |

The resulting 4-Methyl-7-Nitro-1H-Indole-3-Carboxylic Acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

Reduction to Alcohol and Amine Derivatives

The aldehyde group of this compound is susceptible to reduction to form either a primary alcohol or an amine, depending on the reducing agent and reaction conditions.

The reduction to the corresponding primary alcohol, (4-Methyl-7-Nitro-1H-Indol-3-yl)methanol, can be achieved using a variety of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones. jsynthchem.com It is important to note that NaBH₄ does not typically reduce nitro groups under standard conditions. jsynthchem.com This chemoselectivity allows for the specific reduction of the aldehyde without affecting the nitro functionality on the indole ring.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvent |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate (B1210297) |

Furthermore, the aldehyde can be converted into an amine through a process known as reductive amination. bohrium.comfrontiersin.orgtib.eursc.orgnih.gov This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method is highly valuable for the synthesis of secondary and tertiary amines. frontiersin.orgnih.gov The choice of reducing agent is critical for the success of this reaction, with common reagents including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The direct reductive coupling of nitro compounds with aldehydes to yield secondary and tertiary amines has been known for a long time and has seen significant advancements with the development of efficient and selective catalysts. frontiersin.orgnih.gov

Condensation Reactions

The electrophilic carbon of the aldehyde group in this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the case of this compound, it can react with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgorganicreactions.orgamazonaws.comthermofisher.comnih.gov This reaction yields an α,β-unsaturated product. For example, the reaction with cyanoacetamide would produce 2-cyano-3-(4-methyl-7-nitro-1H-indol-3-yl)acrylamide. nih.govnih.govvulcanchem.comgoogle.com

Table 3: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Product Type |

| Malononitrile | Dinitrile |

| Diethyl Malonate | Dicarboxylate |

| Cyanoacetamide | Cyanoacrylamide |

| Ethyl Cyanoacetate | Cyanoacrylate |

The electron-withdrawing nature of the nitro group on the indole ring may enhance the electrophilicity of the aldehyde carbon, potentially facilitating the condensation.

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. cardiff.ac.ukorgsyn.orgscirp.org this compound can react with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. This reaction is a powerful tool for constructing new carbon-carbon bonds. The resulting β-nitro alcohol can be further transformed into other useful functional groups, such as nitroalkenes through dehydration, α-nitro ketones via oxidation, or β-amino alcohols by reduction of the nitro group.

Table 4: Common Nitroalkanes Used in the Henry Reaction

| Nitroalkane | Product |

| Nitromethane | 1-(4-Methyl-7-nitro-1H-indol-3-yl)-2-nitroethanol |

| Nitroethane | 1-(4-Methyl-7-nitro-1H-indol-3-yl)-2-nitropropan-1-ol |

| 1-Nitropropane | 1-(4-Methyl-7-nitro-1H-indol-3-yl)-2-nitrobutan-1-ol |

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. nih.govjournalijar.comresearchgate.netchemistryjournal.net This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to yield the C=N double bond of the imine. The formation of Schiff bases is often catalyzed by acid or base and is a reversible process. Schiff bases derived from indole-3-carboxaldehyde (B46971) have been synthesized with various amines, including amino acids. nih.gov

Table 5: Representative Primary Amines for Schiff Base Formation

| Primary Amine | Product Name |

| Aniline (B41778) | N-((4-Methyl-7-nitro-1H-indol-3-yl)methylene)aniline |

| p-Toluidine | N-((4-Methyl-7-nitro-1H-indol-3-yl)methylene)-4-methylaniline |

| Glycine | 2-(((4-Methyl-7-nitro-1H-indol-3-yl)methylene)amino)acetic acid |

These imine derivatives are valuable intermediates in organic synthesis and have been explored for their biological activities. nih.gov

Cyclization Reactions for Novel Heterocyclic Compounds

The aldehyde functionality at the 3-position of the indole ring is a prime site for condensation and cyclization reactions, enabling the synthesis of a diverse range of fused and appended heterocyclic compounds. These reactions are of significant interest in medicinal chemistry due to the varied biological activities associated with such scaffolds.

The synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives often involves the reaction of a carbonyl compound with hydrazine (B178648) or its derivatives. In the case of this compound, the aldehyde group can react with hydrazines to form hydrazones, which can then undergo cyclization to yield pyrazole derivatives.

For instance, the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, involves the cyclization of hydrazones in the presence of a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govgoogle.com While specific studies on this compound are not extensively documented, the general reactivity of aromatic aldehydes in such reactions is well-established. clockss.orgresearchgate.net The reaction of this compound with a suitable hydrazine would likely proceed through an intermediate hydrazone, which upon treatment with a Vilsmeier-Haack reagent, would cyclize to form a pyrazole ring fused or attached to the indole core.

Similarly, pyrazolone derivatives can be synthesized. A general method involves the condensation of an aldehyde with a pyrazolone precursor, such as 3-methyl-1-phenyl-2-pyrazolin-5-one. ruichubio.comnih.gov The reaction with this compound would be expected to yield a 4-indolylmethylene-pyrazolone derivative.

Table 1: General Reaction Conditions for Pyrazole and Pyrazolone Synthesis

| Derivative | Reagents | General Conditions |

| Pyrazole | Hydrazine derivative, POCl₃/DMF | Formation of hydrazone followed by Vilsmeier-Haack cyclization. nih.govgoogle.com |

| Pyrazolone | Pyrazolone precursor (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) | Condensation reaction, often in the presence of a base or acid catalyst. ruichubio.comnih.gov |

The synthesis of thiazole (B1198619) derivatives from aldehydes can be achieved through various routes, a common one being the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Alternatively, aldehydes can react with compounds containing an active methylene group and a source of sulfur and nitrogen. For example, the reaction of an aldehyde with a compound like thiourea (B124793) and an α-halocarbonyl compound can lead to the formation of a 2-aminothiazole (B372263) derivative. jocpr.comresearcher.life

Thiazolidine derivatives, specifically thiazolidinones, can be synthesized by the reaction of an aldehyde with a compound containing both a thiol and an amine group, such as thioglycolic acid and an amine. A one-pot synthesis of 1,3-thiazolidin-4-ones involves the condensation of an aldehyde, an amine, and thioglycolic acid. nih.govrsc.org In the context of this compound, this would lead to the formation of a thiazolidinone with the indole moiety at the 2-position. Another important class, the 2,4-thiazolidinediones, can be formed through Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione. researchgate.netwikipedia.org

Table 2: General Reaction Conditions for Thiazole and Thiazolidine Synthesis

| Derivative | Reagents | General Conditions |

| Thiazole | Thioamide, α-haloketone | Hantzsch thiazole synthesis. jocpr.com |

| Thiazolidin-4-one | Amine, Thioglycolic acid | One-pot condensation reaction. nih.govrsc.org |

| 2,4-Thiazolidinedione | 2,4-Thiazolidinedione | Knoevenagel condensation. researchgate.netwikipedia.org |

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). researchgate.net One common approach is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While this reaction is typically used with β-dicarbonyl compounds, variations exist for α,β-unsaturated ketones, which can be formed in situ from an aldehyde.

Another strategy involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine or other amidines. nii.ac.jp Chalcones can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Therefore, this compound could first be converted to a chalcone (B49325) by reacting it with an appropriate ketone, which can then be cyclized with a suitable N-C-N reagent to form a pyrimidine ring. researchgate.netnii.ac.jp

Table 3: General Reaction Conditions for Pyrimidine Synthesis

| Method | Reagents | General Conditions |

| Biginelli-like Reaction | β-ketoester, Urea/Thiourea | One-pot cyclocondensation. |

| From Chalcones | Ketone, Guanidine/Amidine | Claisen-Schmidt condensation to form chalcone, followed by cyclization. nii.ac.jp |

Transformations Involving the Nitro Group

The nitro group at the 7-position of the indole ring is a key site for chemical transformations, offering pathways to introduce new functional groups and to modulate the electronic properties of the molecule.

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents and conditions. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. nih.gov This method is often clean and provides high yields.

For more selective reductions, especially in the presence of other reducible functional groups, chemical reducing agents can be used. These include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or transfer hydrogenation methods using reagents like ammonium (B1175870) formate (B1220265) in the presence of a catalyst. mdpi.com The resulting 7-amino-4-methyl-1H-indole-3-carbaldehyde is a valuable intermediate for the synthesis of further derivatives and fused heterocyclic systems.

Table 4: Common Reagents for Nitro Group Reduction

| Reagent/Method | Catalyst (if applicable) | General Conditions |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | Hydrogen gas pressure, various solvents. nih.gov |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous or alcoholic solutions. |

| Transfer Hydrogenation | Ammonium formate | Pd/C |

The presence of the electron-withdrawing nitro group at the 7-position activates the indole ring towards nucleophilic aromatic substitution (SNAr). While nucleophilic substitution is less common for the indole nucleus itself, the presence of a strong electron-withdrawing group can facilitate such reactions, particularly at positions ortho and para to the nitro group. In the case of 7-nitroindoles, the C-6 and potentially the C-4 positions could be susceptible to nucleophilic attack.

Studies on related nitroindole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that nucleophilic substitution can occur at the C-2 position, facilitated by the methoxy (B1213986) group on the nitrogen. nii.ac.jp For this compound, while direct substitution of a hydrogen atom is challenging, if a suitable leaving group were present on the ring, SNAr reactions would be more feasible. The high electrophilicity of dinitro-activated aromatic systems allows them to react even with weak carbon nucleophiles like indoles. researchgate.net This suggests that the 7-nitro group significantly enhances the electrophilic character of the indole ring, making it more susceptible to nucleophilic attack compared to unsubstituted indoles.

Reactivity at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form a more potent nucleophilic anion. However, the presence of two strong electron-withdrawing groups—the nitro group at the C7 position and the carbaldehyde group at the C3 position—is expected to significantly diminish the nucleophilicity of the N-H group in this compound. The resonance and inductive effects of these groups decrease the electron density on the pyrrole (B145914) ring, including the nitrogen atom, making it less reactive towards electrophiles compared to unsubstituted indole. Conversely, this electron withdrawal increases the acidity of the N-H proton, facilitating its removal by a base.

N-alkylation of the indole nucleus is a common transformation used to introduce various functional groups. For the parent 1H-indole-3-carbaldehyde, N-alkylation is typically achieved by treating the indole with a base followed by an alkylating agent. mdpi.comnih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonate the indole nitrogen to form the corresponding anion. This anion then acts as a nucleophile, attacking an alkyl halide (like methyl iodide or benzyl (B1604629) chloride) in a standard Sₙ2 reaction. mdpi.comrsc.org

For this compound, this reaction is expected to proceed similarly. The increased acidity of the N-H proton due to the electron-withdrawing nitro and aldehyde groups would allow for the use of a wide range of bases for deprotonation. However, the subsequent nucleophilic attack by the resulting indolide anion might be less facile due to the delocalization of the negative charge onto the electron-withdrawing substituents, which stabilizes the anion and reduces its nucleophilic character. Nevertheless, given the high reactivity of common alkylating agents, N-alkylation should be a feasible transformation.

Table 1: Representative Conditions for N-Alkylation of 1H-Indole-3-Carbaldehyde This table is based on the reactivity of the parent compound and serves as a predictive model for this compound.

| Alkylating Agent | Base | Solvent(s) | Temperature | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | CH₃CN / DMF | Reflux (82-84 °C) | 87.3 | mdpi.com |

| Benzyl Chloride | K₂CO₃ | CH₃CN / DMF | Reflux (82-84 °C) | 78.8 | mdpi.com |

| Benzyl Bromide | NaH | THF | 0 °C to RT | N/A | nih.gov |

N-acylation introduces an acyl group onto the indole nitrogen, typically forming an N-acylindole. This reaction generally requires the activation of a carboxylic acid (e.g., as an acyl chloride or thioester) or the use of an acid anhydride (B1165640). nih.govresearchgate.net For many indoles, N-acylation can be achieved using a base to deprotonate the nitrogen, followed by the addition of the acylating agent. nih.gov A chemoselective method for N-acylation of various indoles has been developed using thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org

In the case of this compound, the significantly reduced nucleophilicity of the nitrogen atom would likely make N-acylation more challenging than for simple indoles. Direct acylation under neutral or acidic conditions is improbable. However, deprotonation with a strong base would generate the indolide anion, which, despite its reduced nucleophilicity, should be capable of reacting with potent acylating agents like acyl chlorides or anhydrides. The presence of electron-withdrawing groups on the indole ring can sometimes render N-acyl groups susceptible to hydrolysis, a factor that would need to be considered during product workup and purification.

Table 2: Representative Conditions for N-Acylation of Substituted Indoles This table illustrates general conditions for N-acylation that could be adapted for this compound.

| Acyl Source | Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| S-methyl butanethioate | 3-methyl-1H-indole | Cs₂CO₃ | Xylene | 140 °C | 93 | beilstein-journals.org |

| S-methyl benzothioate | 5-methoxy-1H-indole | Cs₂CO₃ | Xylene | 140 °C | 93 | nih.gov |

N-sulfonation of indoles involves the introduction of a sulfonyl group (e.g., tosyl or mesyl) onto the nitrogen atom. This is typically accomplished by reacting the indole with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylindoles are often used as protecting groups or as intermediates in further synthetic transformations.

Specific studies on the N-sulfonation of this compound are not available. However, related research on the C-H sulfonylation of indole-3-carbaldehydes notes that substrates with N-protecting groups that are electron-withdrawing, such as tosyl and acetyl, failed to produce the desired C4-sulfonated products. acs.org This suggests that N-sulfonylated indole-3-carbaldehydes are stable and can be formed. Given the acidity of the N-H proton in the target molecule, deprotonation with a suitable base (e.g., NaH) followed by quenching with a sulfonyl chloride (e.g., tosyl chloride) should readily afford the N-sulfonylated product. The strong electron-withdrawing nature of the N-sulfonyl group would further deactivate the indole ring towards electrophilic aromatic substitution but could be useful for directing other types of reactivity.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic studies on this compound are absent from the literature. However, general principles can be applied to predict its behavior.

Thermodynamics : As mentioned, the N-alkylation of indole anions is typically under thermodynamic control, leading to the more stable N-substituted product. rsc.org The equilibrium between different isomers or reaction pathways can be influenced by temperature. For example, in the coordination of a rhodium complex to a nitroalkene, temperature changes were shown to shift the equilibrium between isomers, with associated thermodynamic parameters (ΔH°, ΔS°) being determined. nih.gov For this compound, the stability of the products of N-functionalization would be high due to the formation of a strong N-C, N-CO, or N-S bond.

Kinetics : The rate of reactions involving the indole nitrogen will be heavily influenced by the electronic effects of the substituents. The electron-withdrawing nitro and carbaldehyde groups increase the acidity of the N-H proton, meaning the deprotonation step to form the reactive anion is likely to be fast. However, the subsequent nucleophilic attack by the anion may be slower compared to that of an electron-rich indole, as the negative charge is stabilized through resonance with the withdrawing groups. This stabilization lowers the energy of the nucleophile, increasing the activation energy for the subsequent step. DFT calculations on related systems, such as the reaction between indole and nitrobenzaldehyde, have been used to calculate activation energies and reaction favorability, showing that the formation of intermediates and final products is energetically favored. nih.gov Such computational studies would be invaluable for quantifying the kinetic and thermodynamic parameters of reactions involving this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde would provide key information about the electronic environment of the protons. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole (B1671886) ring would likely be observed as a broad singlet at a very downfield region (δ 11.0-12.5 ppm).

The aromatic protons on the indole ring (H2, H5, H6) would exhibit distinct signals. The H2 proton, adjacent to the nitrogen and the carbaldehyde group, would likely resonate as a singlet around δ 8.0-8.5 ppm. The protons on the benzene (B151609) ring, H5 and H6, would appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the electron-donating methyl group at position 4 and the electron-withdrawing nitro group at position 7. The methyl group protons (-CH₃) would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 11.0 - 12.5 | br s |

| CHO | 9.5 - 10.5 | s |

| H2 | 8.0 - 8.5 | s |

| H5 | 7.0 - 7.5 | d |

| H6 | 7.0 - 7.5 | d |

| 4-CH₃ | 2.5 - 3.0 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 180-190 ppm. The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The presence of the nitro group would cause a downfield shift for the carbon it is attached to (C7), while the methyl group would cause an upfield shift for its attached carbon (C4). The carbon of the methyl group itself would appear at a characteristic upfield chemical shift (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 190 |

| C2 | 135 - 145 |

| C3 | 115 - 125 |

| C3a | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 | 120 - 130 |

| C7 | 130 - 140 |

| C7a | 130 - 140 |

| 4-CH₃ | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons, such as H5 and H6 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the correlation between each proton and the carbon to which it is directly attached, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning quaternary carbons (like C3, C3a, C4, C7, and C7a) by observing their correlations with nearby protons. For instance, the aldehyde proton could show correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and confirming assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Vibrational Modes

For this compound, several key vibrational modes would be expected:

N-H Stretch: A sharp or somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the aldehyde carbonyl group should appear in the range of 1680-1700 cm⁻¹. The conjugation with the indole ring would lower this frequency compared to a simple aliphatic aldehyde.

N-O Stretch (Nitro): The nitro group (NO₂) would exhibit two characteristic stretching vibrations: a strong asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 |

| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | ~3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₃), the molecular weight is 204.18 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion peak ([M]⁺ or [M+H]⁺) would be measured, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing losses of the nitro group (NO₂), the carbonyl group (CO), and other characteristic fragments of the indole ring.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase method would be suitable for this compound.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorbance maximum (e.g., 254 nm or 320 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The purity is determined by integrating the peak area of the main compound and any impurities, assuming all components have a similar response factor at the detection wavelength.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity. The method parameters would be similar to HPLC but adapted for the UPLC system.

Advantages of UPLC for Purity Assessment:

| Feature | Benefit |

| Higher Resolution | Better separation of closely eluting impurities. |

| Faster Run Times | Increased sample throughput. |

| Higher Sensitivity | Improved detection of trace-level impurities. |

The improved resolution of UPLC is particularly beneficial for separating isomeric impurities, which can be a challenge in the synthesis of substituted indoles.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor reaction progress, screen for optimal solvent systems for column chromatography, and provide a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase.

TLC Analysis Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A typical ratio might be 70:30 Hexane:Ethyl Acetate. |

| Visualization | UV light (at 254 nm) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin). |

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a specific solvent system and can be used for identification purposes.

Computational and Theoretical Studies of 4 Methyl 7 Nitro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on indole (B1671886) derivatives, providing a good balance between accuracy and computational cost. researchgate.netnih.gov These calculations are instrumental in predicting the molecular properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. For similar indole structures, these calculations have shown that the molecules are generally planar. nih.gov In the case of this compound, the indole ring system, the carbaldehyde group, and the nitro group are expected to be nearly co-planar to maximize conjugation. mdpi.com

Conformational analysis involves exploring different spatial arrangements of the atoms, particularly rotation around single bonds. The primary rotational freedom in this molecule would be around the C3-C(aldehyde) bond and the C7-N(nitro) bond. DFT calculations can determine the energy barriers for these rotations, revealing the most stable conformer. mdpi.com It is anticipated that the conformer with minimal steric hindrance and optimal electronic stabilization would be the most populated.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3-C10 (Carbaldehyde) | 1.47 | - | - |

| C10-O1 | 1.22 | - | - |

| C7-N2 | 1.48 | - | - |

| N2-O2 | 1.23 | - | - |

| N2-O3 | 1.23 | - | - |

| - | - | C2-C3-C10 | 127.0 |

| - | - | C3-C10-O1 | 125.0 |

| - | - | C6-C7-N2 | 119.0 |

| - | - | O2-N2-O3 | 124.0 |

| - | - | - | C2-C3-C10-O1 (approx.) 180.0 |

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior. DFT calculations provide detailed information about the electronic structure. The presence of the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups, along with the electron-donating methyl (-CH₃) group and the indole ring, creates a complex electronic environment.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP surface would show negative potential (red/yellow regions) localized around the oxygen atoms of the nitro and carbaldehyde groups, indicating these are sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the indole N-H proton and the methyl group hydrogens, marking them as potential sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this molecule, the presence of strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO and result in a relatively small energy gap, indicating high reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.80 |

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for reaction. The HOMO is expected to be localized primarily on the indole ring, while the LUMO would likely be distributed over the carbaldehyde and nitro groups, consistent with their electron-accepting nature. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, NBO analysis would reveal significant delocalization of electron density from the indole ring's π orbitals to the antibonding π* orbitals of the nitro and carbaldehyde groups. researchgate.net This intramolecular charge transfer is a key factor in the molecule's stability and electronic properties. nih.gov The analysis can also quantify the natural charges on each atom, providing a more refined picture of the charge distribution than the MEP map.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. chemrxiv.org These global reactivity descriptors are calculated from the energies of the frontier orbitals. researchgate.net

Table 3: Global Reactivity Descriptors (Illustrative) Note: Formulas and interpretations are standard in conceptual DFT.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it an excellent tool for predicting electronic absorption spectra (UV-Vis). growingscience.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV-visible region. These absorptions correspond to electronic transitions, primarily of a π → π* nature, involving the conjugated system of the indole ring and the attached functional groups. The calculations can be performed in both the gas phase and in different solvents to simulate experimental conditions and study solvatochromic effects. researchgate.netrsc.org

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1H-indole-3-carbaldehyde |

| 6-bromo-1H-indole-3-carbaldehyde |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

In studies of the analogous compound, 4-nitro-1H-indole-3-carboxaldehyde (NICA), Density Functional Theory (DFT) calculations have been employed to generate the MEP surface. researchgate.netnih.gov These analyses reveal distinct regions of positive and negative electrostatic potential.

Typically, the regions around the oxygen atoms of the nitro and carbonyl groups exhibit the most negative potential (represented by red and yellow colors), indicating them as likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the indole nitrogen, show a positive potential (blue color), marking them as susceptible to nucleophilic attack.

For this compound, it is anticipated that the MEP surface would display similar characteristics. The presence of the electron-donating methyl group at the 4-position might slightly modulate the electron distribution on the benzene (B151609) portion of the indole ring, but the dominant features of the MEP surface are expected to be dictated by the strongly electron-withdrawing nitro and carbaldehyde groups.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the Nitro group | Highly Negative | Site for electrophilic attack |

| Oxygen atom of the Carbaldehyde group | Negative | Site for electrophilic attack |

| Hydrogen atom of the Indole NH group | Highly Positive | Site for nucleophilic attack |

| Aromatic Hydrogens | Positive | Potential sites for nucleophilic attack |

Reaction Mechanism Studies through Computational Approaches

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. ufl.edu While specific reaction mechanism studies for this compound are not extensively documented, research on the reactions of related indole derivatives provides a framework for understanding its potential reactivity.

One common reaction involving indole derivatives is the Friedel-Crafts hydroxyalkylation with aldehydes. rsc.orgresearchgate.net Computational studies on the reaction between indole and 4-nitrobenzaldehyde (B150856) have shown that the reaction proceeds through an initial energetically favorable step to form a hydroxylic intermediate. rsc.orgresearchgate.net This intermediate can then react further to form bis(indolyl)methanes.

For this compound, the carbaldehyde group at the 3-position is a key reactive site. Computational studies could be employed to investigate its reactions, such as condensation reactions to form oximes or hydrazones. mdpi.com Such studies would involve calculating the energy profile of the reaction pathway, starting from the reactants, proceeding through a transition state, and leading to the products. The calculated activation energy would provide insight into the reaction kinetics.

Furthermore, the nitro group at the 7-position significantly influences the electronic properties of the indole ring, making it more electron-deficient. This can affect its reactivity in electrophilic substitution reactions. Computational studies can predict the regioselectivity of such reactions by analyzing the stability of the intermediate carbocations (Wheland intermediates). nih.gov

A comprehensive search for crystallographic data for the chemical compound This compound has been conducted, and no specific single-crystal X-ray diffraction (SC-XRD) studies for this molecule appear to be available in the public domain. As a result, the detailed analysis of its crystal structure, as requested in the outline, cannot be provided.

The generation of an article focusing on the crystallographic analysis, including the precise molecular structure, intermolecular interactions, and Hirshfeld surface analysis, is contingent upon the availability of experimentally determined crystallographic data. Without a published crystal structure, the specific details regarding bond lengths, bond angles, conformational analysis, hydrogen bonding networks, π-π stacking interactions, and other non-covalent interactions for this compound cannot be accurately described or analyzed.

Therefore, it is not possible to generate the requested scientific article with the specified detailed subsections.

Crystallographic Analysis and Solid State Characterization

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Following a comprehensive search of scientific literature and chemical databases, specific powder X-ray diffraction (PXRD) data for the compound 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde could not be located. While PXRD is a standard and crucial technique for the characterization of bulk crystalline materials, providing insights into phase purity and polymorphic form, published experimental data for this particular compound is not available in the public domain based on the conducted searches.

The characterization of materials using powder X-ray diffraction involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline structure. Analysis of this pattern can confirm the identity of a known crystalline material or, in the case of a new material, can be used to determine its unit cell parameters. This technique is fundamental in distinguishing between different polymorphic forms of a compound, which can have significant differences in their physical properties.

Although detailed research findings and data tables for the PXRD of this compound are not available, the general methodology for such an analysis is well-established. Typically, the powdered sample is analyzed using a diffractometer, and the resulting data of 2θ values versus intensity are plotted. The peak positions, intensities, and shapes in the diffractogram are then analyzed to characterize the solid-state nature of the bulk material.

Without experimental data, a detailed discussion of the specific solid-state characteristics of this compound, such as its crystal system, space group, and unit cell dimensions as determined by PXRD, cannot be provided. Further empirical investigation would be required to generate and analyze the powder diffraction pattern for this compound.

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Complex Organic Molecules

The indole-3-carbaldehyde framework is a well-established and versatile starting material in organic chemistry. ekb.egresearchgate.net The presence of the aldehyde at the C3 position offers a reactive site for a multitude of chemical transformations, including condensations, additions, and cyclizations. This inherent reactivity allows chemists to construct more elaborate molecular structures.

Synthesis of Diverse Heterocyclic Systems

The aldehyde functional group of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a key handle for the synthesis of a wide array of heterocyclic systems. Aldehydes are known to react with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, indole-3-carbaldehydes can undergo condensation reactions with compounds containing active methylene (B1212753) groups or amines to form larger, more complex heterocyclic structures. A classic example is the Henry reaction, where the aldehyde reacts with a nitroalkane. ekb.eg This versatility allows the indole (B1671886) core to be integrated into diverse ring systems, such as pyridines, pyrimidines, and other fused heterocycles, which are prevalent motifs in medicinal chemistry and materials science. The electron-withdrawing nature of the 7-nitro group can further influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic attack.

Precursors for Advanced Organic Frameworks

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers or monomers) that self-assemble into extended, crystalline structures. The properties of these frameworks are directly dictated by the geometry and functionality of their constituent building blocks.

Aldehyde-functionalized molecules are particularly crucial in the synthesis of COFs through the formation of robust imine linkages via Schiff base reactions with amine-containing monomers. researchgate.netmdpi.com this compound, with its aldehyde group, is a prime candidate to serve as such a monomer. The resulting COF would feature an indole moiety and a nitro group regularly distributed throughout its porous structure. The presence of π-electron-rich indole units and electron-deficient nitro groups could create frameworks with unique electronic properties suitable for applications in gas capture or catalysis. rsc.org Similarly, in MOF synthesis, this molecule could be used as a functionalized linker, coordinating to metal ions to form frameworks with tailored properties, where the nitro group could serve as a site for post-synthetic modification or influence the framework's interaction with guest molecules. researchgate.net

Potential in Electronic and Optical Materials

The electronic characteristics of this compound, arising from its substituted indole ring, suggest its potential utility in the development of novel electronic and optical materials. The indole nucleus is an electron-rich aromatic system, while the nitro group is one of the strongest electron-withdrawing groups. nih.gov This intramolecular "push-pull" electronic structure is a key design principle for various functional organic materials.

Organic Light-Emitting Diode (OLED) Components

Indole derivatives have been extensively investigated and utilized in the field of OLEDs. researchgate.net Their excellent charge-transporting properties and high thermal stability make them suitable for various roles within an OLED device, including as host materials for phosphorescent emitters, as hole-transporting materials, or as the core of emissive molecules themselves. mdpi.comnih.govresearchgate.net

The incorporation of a methyl group at the 4-position and a nitro group at the 7-position on the indole ring of this compound would significantly tune its electronic energy levels (HOMO and LUMO). This tuning is critical for achieving efficient charge injection, transport, and recombination in an OLED. The strong electron-withdrawing character of the nitro group could be leveraged to design bipolar host materials or electron-transporting materials, which are essential components for high-efficiency and stable OLEDs. researchgate.net

Organic Transistor (OFET) Materials

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, with the organic semiconductor being the core material that dictates device performance. wikipedia.orgyoutube.comfrontiersin.org The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor used.

While many indole-based materials exhibit p-type (hole-transporting) behavior, the introduction of a strong electron-withdrawing group like the nitro group can shift the electronic character of the molecule. spiedigitallibrary.org Nitroaromatic compounds have been specifically explored as n-type (electron-transporting) organic semiconductors. rsc.org Therefore, this compound or derivatives built from it could potentially function as n-type or ambipolar semiconductors, which are less common but highly sought after for the fabrication of complementary logic circuits, the basis of complex electronics. rsc.org

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical communications and data processing. nih.gov A key requirement for second-order NLO activity is a molecular structure that is non-centrosymmetric and possesses a large hyperpolarizability. This is often achieved in molecules that have a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system. arxiv.org

This compound fits this design paradigm perfectly. The indole ring, particularly with the electron-donating methyl group, acts as the electron donor (the "push"). The aldehyde and, more significantly, the powerful nitro group act as electron acceptors (the "pull"). This intramolecular charge-transfer character can lead to a large second-order hyperpolarizability (β), a key metric for NLO performance. researchgate.net Studies on similar push-pull indole derivatives have confirmed their potential for applications such as second-harmonic generation (SHG), where the frequency of laser light is doubled. nih.govnih.gov

Interactive Data Table: Properties and Potential Applications

| Property | Functional Group Contribution | Potential Application |

| Reactivity | Aldehyde group at C3-position | Synthesis of Heterocycles, COF Monomer |

| Electronic Nature | Electron-donating indole/methyl, Electron-withdrawing nitro/aldehyde | OLEDs, OFETs, NLO Materials |

| Structural Role | Rigid, planar indole core with functional handles | Building block for Advanced Organic Frameworks (MOFs/COFs) |

| Optical Properties | Intramolecular Charge Transfer (ICT) from indole to nitro group | Non-Linear Optics (e.g., Second-Harmonic Generation) |

Information regarding "this compound" is currently unavailable in the public domain based on the conducted research.

The search results did identify information on related but structurally distinct compounds, such as:

7-Nitroindole-3-carboxaldehyde , which is noted for its use as an intermediate in the synthesis of biologically active molecules, fluorescent probes, and dyes.

4-Nitro-1H-Indole-3-Carbaldehyde and 4-methyl-1H-indole-3-carbaldehyde , which are also recognized as intermediates in various organic syntheses.

Various indole derivatives , which have been investigated for their potential as corrosion inhibitors.

However, no research or data was found that specifically addresses the synthesis, properties, or applications of This compound . Therefore, the sections on its role in dye and pigment chemistry and as a corrosion inhibitor, as outlined in the user's request, cannot be completed.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

The synthesis and reactivity of this compound are yet to be described in the scientific literature, presenting a significant opportunity for discovery. The inherent electronic dichotomy of the molecule, with the electron-donating 4-methyl group and the electron-withdrawing 7-nitro group, is expected to profoundly influence its reactivity. The aldehyde at the C3 position serves as a versatile handle for a multitude of chemical transformations.

Future synthetic efforts would likely involve a multi-step sequence, potentially starting from a suitably substituted aniline (B41778) or nitrotoluene derivative. The regioselectivity of the nitration and formylation steps will be critical challenges to overcome. The reactivity of the final compound is predicted to be multifaceted. The C2 position, flanked by the electron-rich pyrrole (B145914) nitrogen and the C3-aldehyde, is expected to be susceptible to dearomatization reactions, a known pathway for 3-nitroindoles. The aldehyde group itself will likely undergo typical reactions such as condensations, oxidations, and reductions.

Future Perspectives in Novel Synthetic Methodologies

The development of a robust synthetic route to this compound is a primary objective for future research. A plausible approach would involve the initial synthesis of 4-methyl-1H-indole, followed by regioselective nitration at the C7 position and subsequent formylation at C3.

A key challenge lies in controlling the regioselectivity of the nitration of 4-methyl-1H-indole. While nitration of indoles can be complex, specific conditions can favor substitution on the benzene (B151609) ring. Following successful nitration to obtain 4-methyl-7-nitro-1H-indole, the introduction of the carbaldehyde group at the C3 position could be achieved via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich heterocycles like indoles. However, the presence of a deactivating nitro group on the indole (B1671886) ring might necessitate optimization of the reaction conditions.

Future work should focus on developing high-yielding, regioselective steps and exploring alternative synthetic strategies, such as those beginning with a pre-functionalized benzene ring, to access this novel scaffold efficiently.

Table 1: Proposed Synthetic Pathway and Key Considerations

| Step | Reaction | Reagents and Conditions | Key Challenges |

| 1 | Synthesis of 4-Methyl-1H-indole | Fischer indole synthesis from (2,3-dimethylphenyl)hydrazine (B3157000) or other suitable methods. | Availability of starting materials. |

| 2 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄, CF₃COONO₂). | Controlling regioselectivity to favor C7 nitration over other positions (C3, C5, C6). |

| 3 | Formylation | Vilsmeier-Haack reaction (POCl₃, DMF). | Potential for reduced reactivity due to the electron-withdrawing nitro group. |

Exploration of Unconventional Reactivity Pathways

The unique electronic makeup of this compound opens the door to exploring unconventional reactivity. The electron-poor nature of the C2-C3 bond, influenced by the adjacent C3-carbaldehyde and the C7-nitro group, makes it a potential Michael acceptor and a candidate for various cycloaddition reactions. Research into dearomative functionalization at the C2 position could yield complex, sp³-rich indoline (B122111) scaffolds that are valuable in medicinal chemistry.

Furthermore, the interplay between the aldehyde and the nitro group could lead to interesting intramolecular cyclization reactions under specific conditions, potentially forming novel fused heterocyclic systems. The aldehyde can be converted into various functional groups, such as oximes or hydrazones, which could then participate in intramolecular reactions with the nitro group or the indole nitrogen. Future studies should investigate these possibilities to expand the synthetic utility of this scaffold.

Development of Advanced Materials Science Applications

Indole derivatives are known to be components of various functional materials. The presence of a nitro group, a well-known electron-accepting moiety, in conjunction with the extended π-system of the indole ring, suggests that this compound could be a valuable building block in materials science.

Future research could explore its potential in the following areas:

Nonlinear Optics (NLO): The push-pull electronic structure (donating methyl group and accepting nitro group) could impart significant second-order NLO properties, making it a candidate for electro-optic materials.

Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.

Chemosensors: The aldehyde functionality provides a reactive site for grafting onto surfaces or for designing molecules that exhibit a colorimetric or fluorescent response upon binding to specific analytes.

Integration of Experimental and Computational Approaches for Predictive Chemistry

Given that this compound is a novel target, a synergistic approach combining experimental synthesis and computational chemistry will be highly beneficial. Density Functional Theory (DFT) calculations can be employed to predict key properties before embarking on extensive synthetic work.

Table 2: Potential Areas for Computational Investigation

| Property / Analysis | Computational Method | Predicted Insights |

| Molecular Geometry & Stability | DFT Optimization | Bond lengths, bond angles, and conformational preferences. |

| Electronic Properties | Frontier Molecular Orbital (HOMO/LUMO) Analysis | Prediction of electronic transitions, reactivity hotspots (nucleophilic/electrophilic sites). |

| Spectroscopic Properties | TD-DFT, NMR Calculations | Prediction of UV-Vis absorption spectra and NMR chemical shifts to aid in characterization. |

| Reaction Mechanisms | Transition State Searching | Elucidation of plausible pathways for proposed syntheses and reactivity studies, predicting activation barriers. |

| Nonlinear Optical Properties | Hyperpolarizability Calculations | Estimation of the molecule's potential for NLO applications. |

By integrating predictive computational modeling with targeted experimental efforts, researchers can accelerate the exploration of this compound. This integrated approach will facilitate a deeper understanding of its fundamental properties and guide the rational design of new experiments, ultimately unlocking the full potential of this promising and unexplored molecule. The insights gained will not only contribute to the field of heterocyclic chemistry but also pave the way for innovative applications in materials science and beyond.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nitration and formylation of indole precursors. For nitro-substituted indoles, controlled nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions. Formylation at the 3-position can be achieved via Vilsmeier-Haack reaction (POCl₃/DMF) . Purification often employs recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane). Reaction optimization requires monitoring by TLC and adjusting stoichiometry, temperature, and reaction time to maximize yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro and methyl groups) and aldehyde proton resonance (~9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.06) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and packing interactions. Data collection requires single crystals grown via slow evaporation .

Advanced Research Questions

Q. How can computational modeling (e.g., docking or DFT) predict the reactivity or biological interactions of this compound?

- Answer :

- Docking Studies : Use UCSF Chimera to model interactions with biological targets (e.g., enzymes). Protonate the aldehyde and nitro groups, then perform flexible ligand docking to assess binding affinity .

- DFT Calculations : Gaussian or ORCA software calculates electron density maps, identifying nucleophilic/electrophilic sites (e.g., aldehyde carbon). Compare HOMO-LUMO gaps with experimental redox data .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Answer :

- NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish methyl group proximity to nitro substituents .

- MS Fragmentation : Compare with in silico fragmentation tools (e.g., MassFrontier) to identify unexpected cleavages. Contradictions may arise from impurities; verify purity via HPLC (C18 column, acetonitrile/water) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

- Answer :

- Derivative Synthesis : Modify the methyl or nitro groups (e.g., replace methyl with halogen via electrophilic substitution). Monitor bioactivity changes in antimicrobial assays .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. For example, nitro groups enhance electron-withdrawing effects, altering binding kinetics .

Q. How can the compound’s stability under varying pH or solvent conditions be systematically evaluated?

- Answer :

- Stability Assays : Incubate the compound in buffers (pH 2–12) and analyze degradation by LC-MS. Nitro groups may hydrolyze under basic conditions, forming nitrophenol byproducts .

- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous mixtures. Use UV-Vis spectroscopy to detect aggregation or decomposition (λmax ~300–350 nm for nitroindoles) .

Methodological Notes

- Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å). Use Olex2 for structure visualization .

- Biological Assays : For cytotoxicity studies, include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines .

- Data Reproducibility : Report reaction yields as mean ± SD from triplicate trials. Share raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.